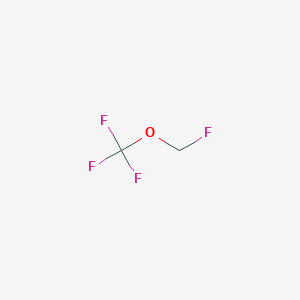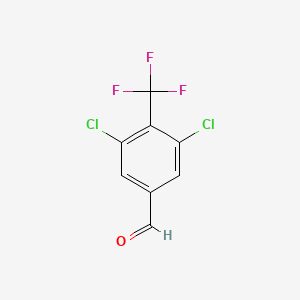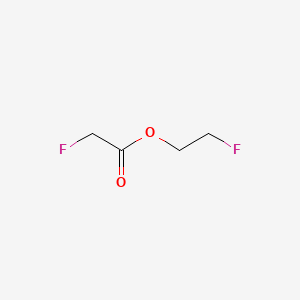dimethylsilane](/img/structure/B15290524.png)
[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane typically involves the reaction of furan derivatives with boronic esters and silanes under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through cross-coupling reactions. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic ester groups to boranes.
Substitution: The silicon and boron atoms can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its boronic ester groups make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs and diagnostic tools. Its ability to form stable complexes with biomolecules can be exploited in various biological assays and imaging techniques.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with therapeutic agents can enhance the delivery and efficacy of drugs, particularly in targeted therapies.
Industry
In the industrial sector, 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane involves its interaction with specific molecular targets. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The silicon atom can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-yldimethylsilane: Similar structure but with a thiophene ring instead of a furan ring.
2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-yldimethylsilane: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane lies in its combination of boronic ester and silicon functionalities, which provide a versatile platform for various chemical reactions and applications. Its furan ring also imparts specific electronic and steric properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H40B2O5Si |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C22H40B2O5Si/c1-18(2,3)30(12,13)15-14-16(23-26-19(4,5)20(6,7)27-23)25-17(15)24-28-21(8,9)22(10,11)29-24/h14H,1-13H3 |
InChI Key |
WMVBBXKMBYXWFS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)B3OC(C(O3)(C)C)(C)C)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


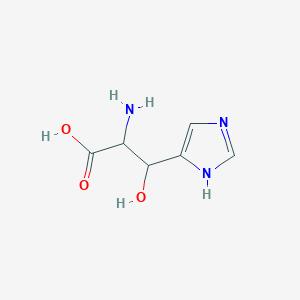
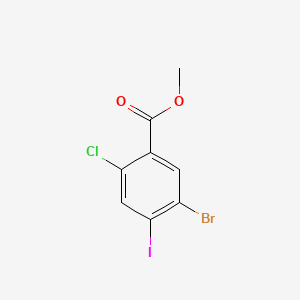

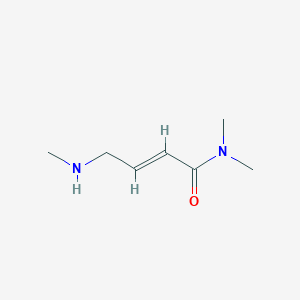
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
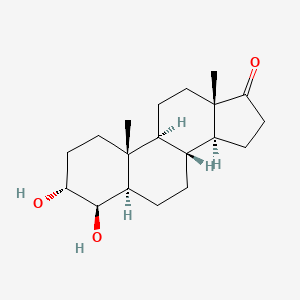
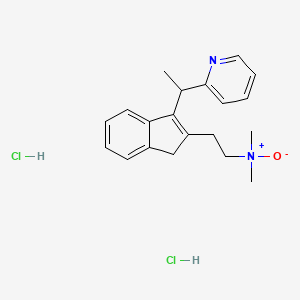

![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)

